molecular formula C7H6I2O2 B029884 4-Hydroxy-3,5-diiodobenzyl alcohol CAS No. 37987-26-1

4-Hydroxy-3,5-diiodobenzyl alcohol

Cat. No.: B029884
CAS No.: 37987-26-1
M. Wt: 375.93 g/mol
InChI Key: VJXBYCZCWPIBRJ-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-diiodobenzyl alcohol: is a chemical compound with the molecular formula C₇H₆I₂O₂ and a molecular weight of 375.93 g/mol . It is characterized by the presence of two iodine atoms and a hydroxyl group attached to a benzyl alcohol structure. This compound is often used in pharmaceutical and biochemical research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5-diiodobenzyl alcohol can be achieved through a single-step reaction from 4-hydroxybenzyl alcohol. This process involves the use of an aqueous medium with an initial pH of at least 7 . The reaction conditions typically require the presence of at least two equivalents of iodine to facilitate the iodination of the benzyl alcohol .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves maintaining strict control over reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3,5-diiodobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-diiodobenzyl alcohol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, altering their activity and function.

    Pathways Involved: The compound can modulate signaling pathways related to thyroid hormone regulation and metabolic processes.

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-3,5-diiodobenzyl alcohol is unique due to the presence of both hydroxyl and iodine groups, which confer distinct reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .

Properties

IUPAC Name

4-(hydroxymethyl)-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXBYCZCWPIBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453647
Record name 4-(Hydroxymethyl)-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37987-26-1
Record name 4-(Hydroxymethyl)-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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